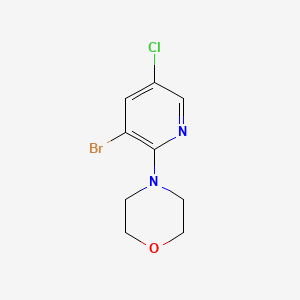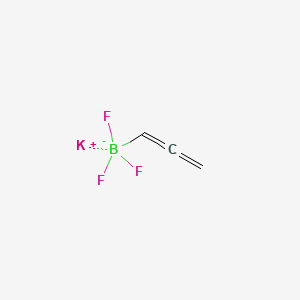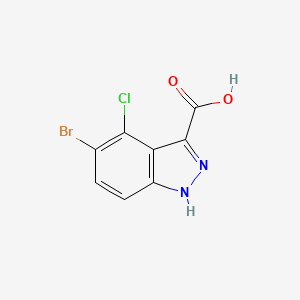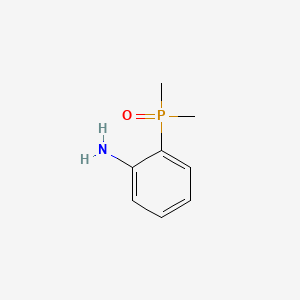
1-(Pipéridin-4-yl)-1H-indole trifluoroacétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-4-yl)-1H-indole trifluoroacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The trifluoroacetate group in this compound enhances its stability and solubility, making it a valuable compound in various scientific research applications.
Applications De Recherche Scientifique
1-(Piperidin-4-yl)-1H-indole trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological processes and pathways. It can act as a ligand for various receptors and enzymes, helping to elucidate their functions.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties. They have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical and agrochemical industries.
Mécanisme D'action
Target of Action
Piperidine derivatives have been found to be involved in a wide range of biological activities, including interactions with gaba receptors and potential antiaggregatory and antioxidant effects .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .
Biochemical Pathways
Piperidine derivatives have been associated with the activation of hypoxia-inducible factor 1 pathways .
Result of Action
Certain piperidine derivatives have shown significant inhibitory bioactivity in hepg2 cells .
Méthodes De Préparation
The synthesis of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate typically involves the reaction of 1H-indole with piperidine in the presence of trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 1H-indole, piperidine, trifluoroacetic acid.
Reaction Conditions: The reaction is carried out in dichloromethane at room temperature.
Catalyst: A suitable catalyst is used to enhance the reaction rate.
Product Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(Piperidin-4-yl)-1H-indole trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.
Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The reaction conditions for these transformations vary depending on the desired product and the specific reagents used.
Comparaison Avec Des Composés Similaires
1-(Piperidin-4-yl)-1H-indole trifluoroacetate can be compared with other indole derivatives, such as:
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound has similar biological activities but differs in its core structure, which affects its reactivity and stability.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Another related compound with distinct pharmacological properties.
1-(Piperidin-4-yl)-1H-indole-3-carboxylate: This compound has a carboxylate group instead of a trifluoroacetate group, leading to different chemical and biological behaviors.
The uniqueness of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate lies in its trifluoroacetate group, which imparts enhanced stability and solubility, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-piperidin-4-ylindole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.C2HF3O2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;3-2(4,5)1(6)7/h1-4,7,10,12,14H,5-6,8-9H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZQNIMLSCKVIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678094 |
Source


|
| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198286-07-5 |
Source


|
| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)







![(4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one](/img/structure/B598620.png)

![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)



